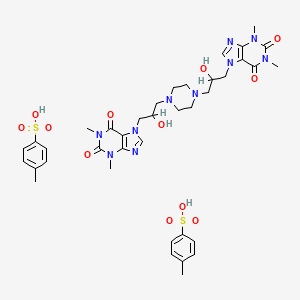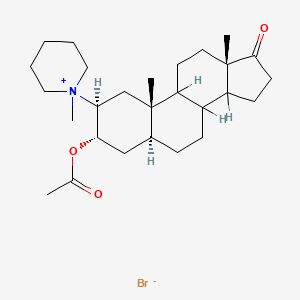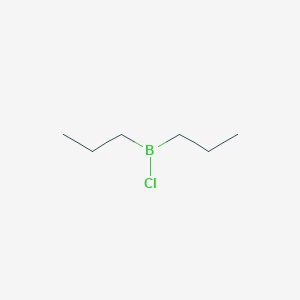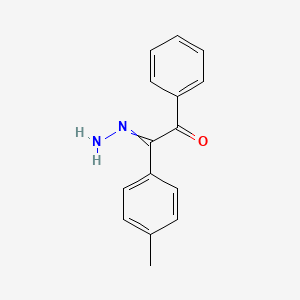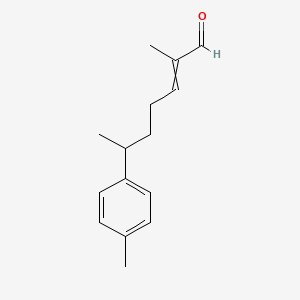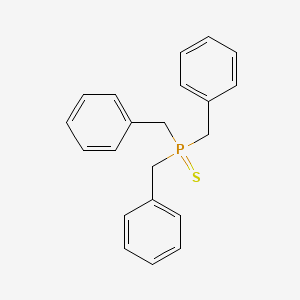
Phosphine sulfide, tris(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine sulfide, tris(phenylmethyl)-, is a pentavalent derivative of organophosphines. It is known for its stability towards oxidation and is often used as a synthetic intermediate for organophosphines. This compound is particularly valued for its low polarity, high solubility, and stability, making it suitable for chromatographic purification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine sulfide, tris(phenylmethyl)-, can be synthesized by reacting triphenylphosphine with elemental sulfur. The reaction is rapid and can be carried out at room temperature with a sufficient amount of solvent. This method is considered green and efficient, providing excellent access to the compound .
Industrial Production Methods
While specific industrial production methods for phosphine sulfide, tris(phenylmethyl)-, are not extensively documented, the general approach involves the use of triphenylphosphine and sulfur in a controlled environment to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine sulfide, tris(phenylmethyl)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: It can participate in substitution reactions where the thiophosphinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
Phosphine sulfide, tris(phenylmethyl)-, has several scientific research applications:
Chemistry: It is used as a synthetic intermediate and a ligand in various chemical reactions.
Biology: It is employed in the study of biological systems due to its stability and reactivity.
Industry: It is used in the production of functional materials, organocatalysts, and extractants.
Mecanismo De Acción
The mechanism by which phosphine sulfide, tris(phenylmethyl)-, exerts its effects involves the interaction of the thiophosphinyl group with various molecular targets. This interaction can lead to the formation of stable complexes and facilitate catalytic processes. The pathways involved include the formation of P-C and P-S bonds, which are crucial for its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Phosphine oxides: More polar and often used in different synthetic applications.
Phosphine-borane complexes: Known for their stability and ease of handling.
Other phosphine sulfides: Similar in structure but may vary in reactivity and applications.
Uniqueness
Phosphine sulfide, tris(phenylmethyl)-, is unique due to its combination of low polarity, high solubility, and stability. These properties make it particularly suitable for chromatographic purification and as a synthetic intermediate in various chemical processes .
Propiedades
Número CAS |
21187-15-5 |
|---|---|
Fórmula molecular |
C21H21PS |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
tribenzyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C21H21PS/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clave InChI |
RFOIHTAUNUSRFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CP(=S)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


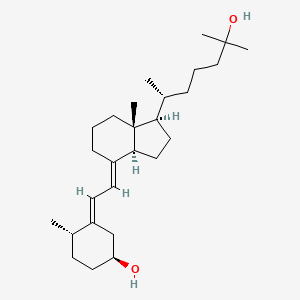

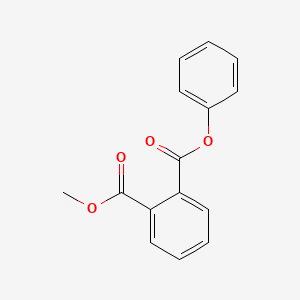
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
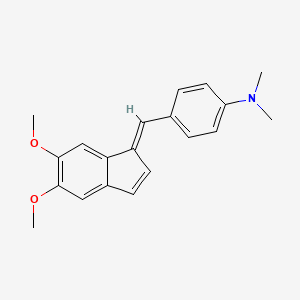
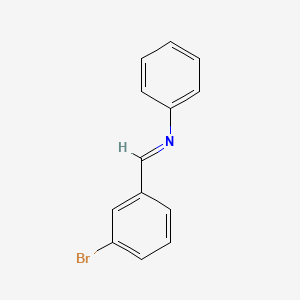
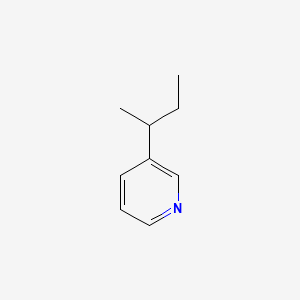
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
